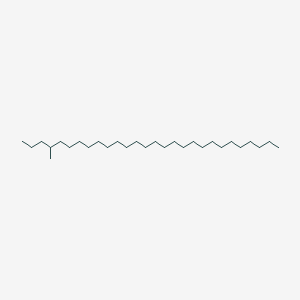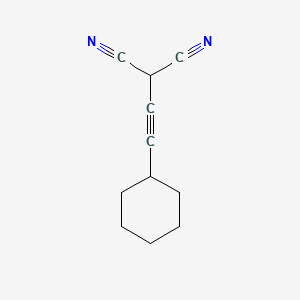
Malononitrile, (1-ethynylcyclohexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malononitrile, (1-ethynylcyclohexyl)- is an organic compound with the molecular formula C11H12N2. It contains a six-membered cyclohexyl ring, an ethynyl group, and two nitrile groups. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Malononitrile, (1-ethynylcyclohexyl)- typically involves the reaction of cyclohexylacetylene with malononitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexylacetylene, followed by the addition of malononitrile. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Malononitrile, (1-ethynylcyclohexyl)- often involves large-scale batch or continuous processes. The purification of the compound can be achieved through melt crystallization, which offers high purity and yield while reducing energy consumption and refining costs .
Analyse Chemischer Reaktionen
Types of Reactions
Malononitrile, (1-ethynylcyclohexyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted cyclohexyl derivatives, amines, and other functionalized organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
Malononitrile, (1-ethynylcyclohexyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Malononitrile, (1-ethynylcyclohexyl)- involves its reactivity with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the ethynyl group can undergo cycloaddition reactions. These interactions lead to the formation of complex molecular structures with diverse biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malononitrile: A simpler compound with the formula CH2(CN)2, used as a building block in organic synthesis.
Malononitrile dimer:
Uniqueness
Malononitrile, (1-ethynylcyclohexyl)- is unique due to its combination of a cyclohexyl ring, ethynyl group, and nitrile groups. This structure imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
73747-66-7 |
|---|---|
Molekularformel |
C11H12N2 |
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
2-(2-cyclohexylethynyl)propanedinitrile |
InChI |
InChI=1S/C11H12N2/c12-8-11(9-13)7-6-10-4-2-1-3-5-10/h10-11H,1-5H2 |
InChI-Schlüssel |
LIQNZIMFFGLQRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C#CC(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



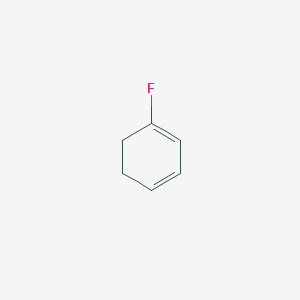
![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)

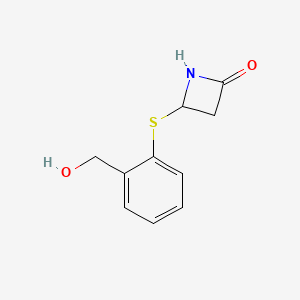
![tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate](/img/structure/B14448668.png)

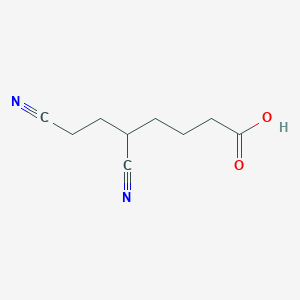
![2-[1-(Acetyloxy)-2,2-dimethoxyethyl]-8-cyanooct-4-YN-1-YL acetate](/img/structure/B14448680.png)
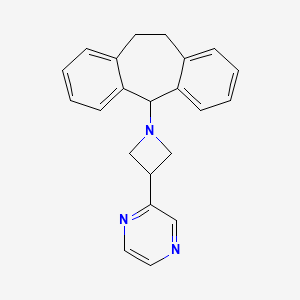
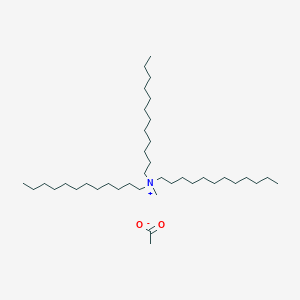
![6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14448710.png)
